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Compound of Interest

Compound Name:
2-Iodo-4-nitro-5-

(trifluoromethyl)aniline

Cat. No.: B1390515 Get Quote

In the landscape of medicinal chemistry and materials science, the strategic incorporation of

fluorine atoms has become a cornerstone of modern molecular design.[1] The trifluoromethyl (-

CF3) group, in particular, is prized for its ability to enhance crucial properties such as metabolic

stability, lipophilicity, and binding affinity.[1][2][3] 2-Iodo-4-nitro-5-(trifluoromethyl)aniline
(CAS No: 852569-37-0) is a quintessential example of a highly functionalized aromatic building

block that harnesses the power of this group.[4]

This molecule is not merely a carrier of the trifluoromethyl moiety; it is an intricately designed

scaffold where each functional group—the iodo, the nitro, the amino, and the trifluoromethyl

group—plays a distinct and often synergistic role. The electron-deficient nature of the aromatic

ring, heavily influenced by the nitro and trifluoromethyl substituents, activates the C-I bond for a

variety of palladium-catalyzed cross-coupling reactions.[5] Simultaneously, the amino and nitro

groups serve as versatile handles for subsequent transformations, most notably in the

construction of complex heterocyclic systems.[6][7]

This guide serves as a comprehensive resource for researchers, chemists, and drug

development professionals. It moves beyond simple procedural outlines to provide a deeper

understanding of the causality behind experimental choices, offering detailed protocols for key

transformations and insights into the compound's reactivity.
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Before utilization in any synthetic protocol, a thorough understanding of the compound's

properties and safety requirements is paramount.

Property Value Source

CAS Number 852569-37-0 [4][5]

Molecular Formula C₇H₄F₃IN₂O₂ [4]

Molecular Weight 332.02 g/mol [4][5]

Appearance Solid [8]

Melting Point 128 - 130 °C [8]

InChI Key
LIFWKVXKKCOJPY-

UHFFFAOYSA-N
[5][8]

Safety and Handling Protocol:

2-Iodo-4-nitro-5-(trifluoromethyl)aniline is a hazardous substance and must be handled with

appropriate precautions.[8]

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety

goggles with side shields, and a lab coat. Work should be conducted in a well-ventilated

chemical fume hood.[9][10]

Health Hazards: The compound is harmful if swallowed, inhaled, or in contact with skin. It

causes skin and serious eye irritation and may cause respiratory irritation.[8][9]

Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing. Do not breathe

dust. Ensure the use of a certified respirator (e.g., N95 dust mask) if ventilation is

inadequate.[8]

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]

Disposal: Dispose of contents and container to an approved waste disposal plant in

accordance with local, regional, and national regulations.[10]
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Core Reactivity: A Map of Synthetic Potential
The synthetic versatility of 2-Iodo-4-nitro-5-(trifluoromethyl)aniline stems from its distinct

reactive sites. The interplay between the electron-donating amino group and the powerful

electron-withdrawing nitro and trifluoromethyl groups creates a unique electronic environment

that dictates its reactivity.
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Key reactive centers and their corresponding synthetic transformations.
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Application Note 1: Suzuki-Miyaura Coupling for
C(sp²)-C(sp²) Bond Formation
Scientific Context: The Suzuki-Miyaura reaction is a pillar of modern organic synthesis,

enabling the creation of biaryl structures that are prevalent in pharmaceuticals and advanced

materials.[11][12] The reaction's tolerance for a wide array of functional groups makes it

exceptionally suitable for complex substrates like 2-Iodo-4-nitro-5-(trifluoromethyl)aniline.

[12] The electron-deficient nature of the aryl iodide in this substrate generally enhances the rate

of the initial oxidative addition step, which is often rate-limiting in the catalytic cycle.[12]

Catalytic Cycle Visualization:

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Synthesis of 2-(4-methoxyphenyl)-4-nitro-5-(trifluoromethyl)aniline

This protocol is a representative example and may require optimization for different boronic

acids.

Reagent Preparation:

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-Iodo-
4-nitro-5-(trifluoromethyl)aniline (1.0 mmol, 332 mg).

Add 4-methoxyphenylboronic acid (1.2 mmol, 182 mg).

Add potassium carbonate (K₂CO₃) (3.0 mmol, 414 mg) as the base.

Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

(0.05 mmol, 58 mg).

Solvent Addition:

Add a degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL).

Reaction Execution:

Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring.
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Monitor the reaction progress using Thin-Layer Chromatography (TLC) or LC-MS. The

reaction is typically complete within 6-12 hours.

Work-up and Purification:

Cool the reaction mixture to room temperature.

Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) followed by brine (10

mL).

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate

under reduced pressure.

Purify the crude product by flash column chromatography on silica gel (e.g., using a

hexane/ethyl acetate gradient) to yield the pure biaryl product.

Behind the Bench: Causality in Experimental Design

Choice of Base: Potassium carbonate is a moderately strong base sufficient to facilitate the

transmetalation step by forming the active boronate species. For less reactive boronic acids,

a stronger base like cesium carbonate (Cs₂CO₃) might be necessary.[13]

Solvent System: The dioxane/water mixture is standard for Suzuki couplings. Dioxane

solubilizes the organic reagents, while water is essential for dissolving the inorganic base

and facilitating the formation of the active palladium-hydroxo species that aids

transmetalation.

Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation by air, which would render it

inactive. Maintaining an inert atmosphere throughout the reaction is critical for achieving high

yields.[13]

Application Note 2: Buchwald-Hartwig Amination for
C(sp²)-N Bond Formation
Scientific Context: The Buchwald-Hartwig amination has revolutionized the synthesis of aryl

amines, providing a powerful tool for forging C-N bonds where classical methods fail.[14] This

reaction is indispensable in pharmaceutical development, where the aryl amine motif is
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ubiquitous.[15] For a sterically hindered and electronically deactivated substrate like 2-Iodo-4-
nitro-5-(trifluoromethyl)aniline, the choice of ligand and base is particularly critical to

overcome the challenges of reductive elimination.[16][17]

Catalytic Cycle Visualization:

The catalytic cycle of the Buchwald-Hartwig amination reaction.

Detailed Protocol: Synthesis of N-benzyl-2-iodo-4-nitro-5-(trifluoromethyl)aniline

This protocol uses a strong, non-nucleophilic base and a specialized ligand, typical for modern

Buchwald-Hartwig aminations.

Reagent Preparation:

In a glovebox, add sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 135 mg) to an oven-dried

Schlenk tube.

Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 18 mg) and a sterically

hindered phosphine ligand (e.g., XPhos, 0.08 mmol, 38 mg).

Add 2-Iodo-4-nitro-5-(trifluoromethyl)aniline (1.0 mmol, 332 mg).

Remove the tube from the glovebox.

Solvent and Reagent Addition:

Under a positive pressure of argon, add dry, degassed toluene (5 mL).

Add benzylamine (1.2 mmol, 131 µL) via syringe.

Reaction Execution:

Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

Monitor the reaction by TLC or LC-MS until the starting aniline is consumed (typically 12-

24 hours).

Work-up and Purification:
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Cool the reaction to room temperature and quench carefully by adding a saturated

aqueous solution of ammonium chloride (NH₄Cl).

Extract the product with ethyl acetate (3 x 15 mL).

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

Purify the residue by flash column chromatography to obtain the desired N-arylated

product.

Behind the Bench: Causality in Experimental Design

Catalyst System: The combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-

rich phosphine ligand (a "Buchwald ligand" like XPhos) is crucial.[16] The ligand promotes

the oxidative addition, stabilizes the palladium center, and, most importantly, facilitates the

difficult C-N reductive elimination step.

Strong, Non-nucleophilic Base: A strong base like NaOt-Bu is required to deprotonate the

amine once it has coordinated to the palladium center, forming the key palladium-amido

complex.[13] Weaker bases are generally ineffective for this transformation.

Anhydrous Conditions: Unlike the Suzuki reaction, the Buchwald-Hartwig amination is highly

sensitive to water, which can hydrolyze the base and poison the catalyst. Use of dry solvents

and inert atmosphere techniques is non-negotiable.

Application Note 3: A Gateway to Nitrogen-
Containing Heterocycles
Scientific Context: The true power of 2-Iodo-4-nitro-5-(trifluoromethyl)aniline is realized in

multi-step syntheses. The nitro group, after serving its role as a powerful electron-withdrawing

and directing group, can be readily reduced to a primary amine.[5][6] This transformation

unmasks a 1,2-diamine precursor (or a derivative thereof), which is a classic starting point for

constructing a vast array of N-heterocycles, such as benzimidazoles, quinoxalines, and

phenazines.[7][18]

Synthetic Workflow Visualization:
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Multi-step workflow from the starting material to fused heterocyclic systems.

Detailed Protocol: Reduction of the Nitro Group

This protocol describes the reduction of a generic 2-substituted-4-nitro-5-

(trifluoromethyl)aniline, the product from a prior cross-coupling reaction.
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Reagent Preparation:

Dissolve the nitroaniline starting material (1.0 mmol) in ethanol (15 mL) in a round-bottom

flask.

In a separate beaker, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0

mmol, 1.13 g) in concentrated hydrochloric acid (HCl) (3 mL). Caution: This is an

exothermic process.

Reaction Execution:

Slowly add the SnCl₂/HCl solution to the stirred solution of the nitroaniline at room

temperature.

After the addition is complete, heat the mixture to reflux (approx. 78 °C) for 2-4 hours,

monitoring by TLC for the disappearance of the starting material.

Work-up and Purification:

Cool the reaction mixture in an ice bath.

Carefully neutralize the acidic solution by the slow addition of a saturated aqueous

solution of sodium bicarbonate (NaHCO₃) or a concentrated sodium hydroxide (NaOH)

solution until the pH is > 8. Caution: Vigorous gas evolution and precipitation of tin salts

will occur.

Extract the aqueous slurry with ethyl acetate or dichloromethane (3 x 20 mL).

Filter the combined organic layers through a pad of Celite to remove insoluble tin salts.

Wash the filtrate with brine, dry over Na₂SO₄, and concentrate under reduced pressure to

yield the diamine product, which is often used in the next step without further purification.

Behind the Bench: Causality in Experimental Design

Choice of Reducing Agent: Tin(II) chloride in HCl is a classic and robust method for reducing

aromatic nitro groups, even in the presence of other reducible functionalities like halides. An
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alternative, "greener" method is catalytic hydrogenation (H₂ gas with a Pd/C catalyst), which

avoids the use of stoichiometric heavy metals and simplifies the work-up.

Acidic Conditions: The reaction is performed in strong acid, which is necessary for the

mechanism of reduction by SnCl₂. The resulting amine product is protonated as an

ammonium salt, which requires careful neutralization during the work-up to isolate the free

base.

Summary and Outlook
2-Iodo-4-nitro-5-(trifluoromethyl)aniline is far more than a simple chemical intermediate; it is

a strategically designed platform for the efficient construction of molecular complexity. Its well-

defined reactive sites allow for a modular and sequential approach to synthesis. Chemists can

first install desired complexity at the C-I position via robust palladium-catalyzed cross-coupling

reactions and then leverage the nitro and amino groups to forge intricate heterocyclic scaffolds.

This building block will undoubtedly continue to be a valuable tool for researchers in the

ongoing quest to develop novel therapeutics, agrochemicals, and functional materials.

References
ACS Publications. Recent Advances and Outlook for the Isosteric Replacement of Anilines.

[Link]

Chemical Communications (RSC Publishing). Recent advances in light-driven synthesis of

complex trifluoromethylated aliphatic amines and derivatives. [Link]

Wikipedia. Buchwald–Hartwig amination. [Link]

Fisher Scientific. SAFETY DATA SHEET - 4-Nitroaniline. [Link]

Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations

at C-2 or C-4 in the estrone series. [Link]

PubChem. 2-Iodo-5-(trifluoromethyl)aniline. [Link]

PubChem. 2-Iodo-4-(trifluoromethyl)aniline. [Link]

PubMed. Buchwald-Hartwig Amination of Nitroarenes. [Link]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 14 Tech Support

https://www.benchchem.com/product/b1390515?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/acs.joc.1c02221
https://doi.org/10.1039/D5CC03280F
https://en.wikipedia.org/wiki/Buchwald%E2%80%93Hartwig_amination
https://www.fishersci.co.uk/gb/en/sds.html?productName=ACR128370250
https://www.beilstein-journals.org/bjoc/articles/10/11
https://pubchem.ncbi.nlm.nih.gov/compound/13571938
https://pubchem.ncbi.nlm.nih.gov/compound/2783322
https://pubmed.ncbi.nlm.nih.gov/28857476/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1390515?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

National Institutes of Health (NIH). Suzuki–Miyaura cross-coupling of unprotected ortho-

bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Iodo-5-(trifluoromethyl)pyridine in

Modern Pharmaceutical Synthesis. [Link]

ResearchGate. An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. [Link]

Google Patents. US9150570B2 - Synthesis of heterocyclic compounds.

National Institutes of Health (NIH). Advances in the Synthesis of Heterocyclic Compounds

and Their Applications. [Link]

ResearchGate. (PDF) 4-Iodo-2-methyl-5-nitroaniline exhibits neither strong hydrogen

bonding nor intermolecular I⋯nitro interactions. [Link]

RSC Advances (RSC Publishing). Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of

alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox

reactions: base-free, hydride acceptor-free. [Link]

SciELO México. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for

chemistry undergraduate students. [Link]

National Institutes of Health (NIH). Development of a Suzuki Cross-Coupling Reaction

between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis

of[1][4]-Fused Indole Heterocycles. [Link]

PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry:

Implications for Drug Design. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 14 Tech Support

https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Strategic_Applications_of_Named_Reactions_in_Organic_Synthesis_(Kurti)/Chapter_01%3A_Reactions_of_Alkynes_Alkenes_and_Alkanes/1.05%3A_Buchwald-Hartwig_Amination
https://www.organic-chemistry.org/namedreactions/buchwald-hartwig-amination.shtm
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11293233/
https://www.inno-pharmchem.com/news/the-role-of-2-iodo-5-trifluoromethyl-pyridine-in-modern-pharmaceutical-synthesis-78759971.html
https://www.researchgate.net/publication/271512411_An_Expedient_Synthesis_of_246-Tristrifluoromethylaniline
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11300063/
https://www.researchgate.net/publication/230107873_4-Iodo-2-methyl-5-nitroaniline_exhibits_neither_strong_hydrogen_bonding_nor_intermolecular_Initro_interactions
https://pubs.rsc.org/en/content/articlelanding/2016/ra/c6ra17799a
http://www.scielo.org.mx/scielo.php?script=sci_arttext&pid=S0187-893X2016000200231
https://www.nbinno.com/article/pharmaceutical-intermediates/power-fluorine-accelerating-innovation-trifluoromethylated-anilines-md
https://www.smolecule.com/products/s829047
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4039396/
https://pubmed.ncbi.nlm.nih.gov/38999884/
https://www.benchchem.com/product/b1390515?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1390515?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sources

1. nbinno.com [nbinno.com]

2. nbinno.com [nbinno.com]

3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry:
Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

4. Buy 2-Iodo-4-nitro-5-(trifluoromethyl)aniline | 852569-37-0 [smolecule.com]

5. benchchem.com [benchchem.com]

6. benchchem.com [benchchem.com]

7. pdf.benchchem.com [pdf.benchchem.com]

8. 2-iodo-4-nitro-5-(trifluoromethyl)aniline | 852569-37-0 [sigmaaldrich.com]

9. assets.thermofisher.com [assets.thermofisher.com]

10. fishersci.com [fishersci.com]

11. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl,
aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

12. pdf.benchchem.com [pdf.benchchem.com]

13. chem.libretexts.org [chem.libretexts.org]

14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

15. pubs.acs.org [pubs.acs.org]

16. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone
series [beilstein-journals.org]

17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

18. Advances in the Synthesis of Heterocyclic Compounds and Their Applications - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Introduction: A Multifaceted Building Block for Complex
Molecule Synthesis]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1390515#use-of-2-iodo-4-nitro-5-trifluoromethyl-
aniline-in-organic-synthesis]

Disclaimer & Data Validity:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 14 Tech Support

https://www.nbinno.com/article/pharmaceutical-intermediates/power-fluorine-accelerating-innovation-trifluoromethylated-anilines-md
https://www.nbinno.com/article/pharmaceutical-intermediates/the-role-of-2-iodo-5-trifluoromethyl-pyridine-in-modern-pharmaceutical-synthesis-lj
https://pubmed.ncbi.nlm.nih.gov/40733275/
https://pubmed.ncbi.nlm.nih.gov/40733275/
https://www.smolecule.com/products/s829047
https://www.benchchem.com/product/b1390515
https://www.benchchem.com/product/b1593984
https://pdf.benchchem.com/362/Application_Notes_Synthesis_of_Heterocyclic_Compounds_Using_2_Iodoaniline.pdf
https://www.sigmaaldrich.com/HK/zh/product/keyorganicsbionet/key240035462?context=bbe
https://assets.thermofisher.com/DirectWebViewer/private/document.aspx?prd=ALFAAB22691~~PDF~~MTR~~CGV4~~EN~~2025-10-08%2015:00:07~~2-Iodo-(4-trifluoromethyl
https://www.fishersci.com/store/msds?partNumber=AC297640250&countryCode=US&language=en
https://pmc.ncbi.nlm.nih.gov/articles/PMC11403387/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11403387/
https://pdf.benchchem.com/1265/Application_Note_Suzuki_Miyaura_Coupling_of_2_Bromo_5_trifluoromethyl_aniline_with_Arylboronic_Acids.pdf
https://chem.libretexts.org/Bookshelves/Inorganic_Chemistry/Supplemental_Modules_and_Websites_(Inorganic_Chemistry)/Catalysis/Catalyst_Examples/Buchwald-Hartwig_Amination
https://en.wikipedia.org/wiki/Buchwald%E2%80%93Hartwig_amination
https://pubs.acs.org/doi/10.1021/acsmedchemlett.9b00687
https://www.beilstein-journals.org/bjoc/articles/14/85
https://www.beilstein-journals.org/bjoc/articles/14/85
https://www.organic-chemistry.org/namedreactions/buchwald-hartwig-reaction.shtm
https://pmc.ncbi.nlm.nih.gov/articles/PMC12472995/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12472995/
https://www.benchchem.com/product/b1390515#use-of-2-iodo-4-nitro-5-trifluoromethyl-aniline-in-organic-synthesis
https://www.benchchem.com/product/b1390515#use-of-2-iodo-4-nitro-5-trifluoromethyl-aniline-in-organic-synthesis
https://www.benchchem.com/product/b1390515#use-of-2-iodo-4-nitro-5-trifluoromethyl-aniline-in-organic-synthesis
https://www.benchchem.com/product/b1390515#use-of-2-iodo-4-nitro-5-trifluoromethyl-aniline-in-organic-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1390515?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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